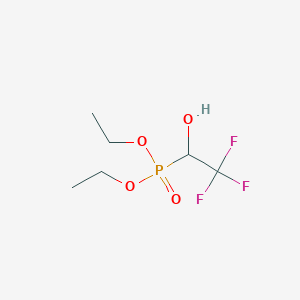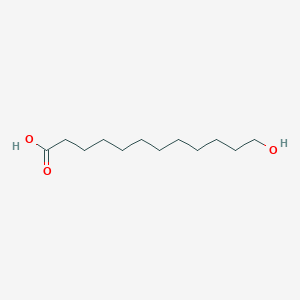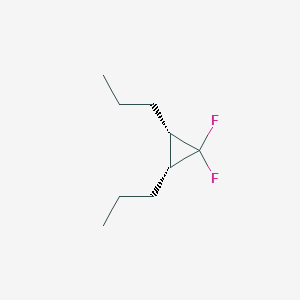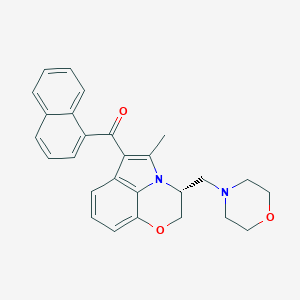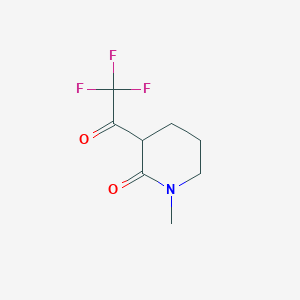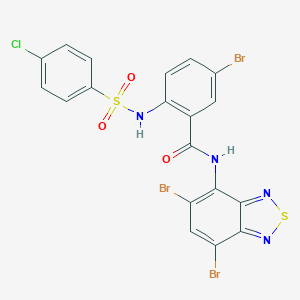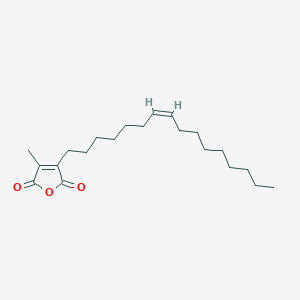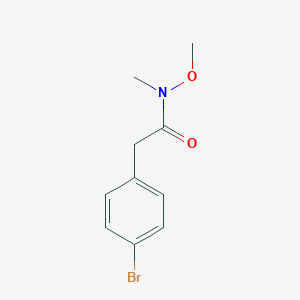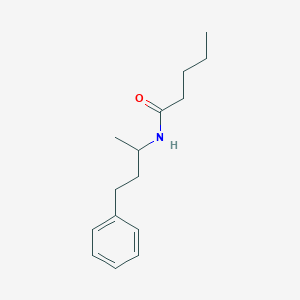
N-(1-Methyl-3-phenylpropyl)valeramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-Methyl-3-phenylpropyl)valeramide” is a biochemical used for proteomics research . It has a molecular formula of C15H23NO and a molecular weight of 233.36 g/mol .
Physical And Chemical Properties Analysis
“N-(1-Methyl-3-phenylpropyl)valeramide” has a molecular weight of 233.35 g/mol . Other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Applications De Recherche Scientifique
Chemical Synthesis and Mechanisms
Regio- and Diastereoselective CH Bond Activation : A study by Loos, Schröder, Zummack, and Schwarz (2002) investigated the CH and CC bond activations of valeramide by Fe+ ions, revealing insights into regioselective and diastereoselective activations that could have implications for the synthesis and functionalization of compounds like N-(1-Methyl-3-phenylpropyl)valeramide (Loos et al., 2002).
Dissociation Behavior of Ionized Valeramide : Further research by Loos et al. (2002) on the dissociation of ionized valeramide provides a foundational understanding of the molecular behavior that could be relevant for the study of N-(1-Methyl-3-phenylpropyl)valeramide's stability and reactivity under various conditions (Loos et al., 2002).
Polymer and Material Science Applications
- Cyclodextrins in Polymer Synthesis : Alupei, Alupei, and Ritter (2002) demonstrated the use of methylated β-cyclodextrin to complex a free-radical photoinitiator for the photopolymerization of N-isopropylacrylamide in water. This research highlights the potential of using complexation and polymerization techniques in the synthesis and application of materials related to N-(1-Methyl-3-phenylpropyl)valeramide (Alupei et al., 2002).
Propriétés
IUPAC Name |
N-(4-phenylbutan-2-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-3-4-10-15(17)16-13(2)11-12-14-8-6-5-7-9-14/h5-9,13H,3-4,10-12H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWKOZGQPUWQNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C)CCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405298 |
Source


|
| Record name | N-(1-Methyl-3-phenylpropyl)valeramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methyl-3-phenylpropyl)valeramide | |
CAS RN |
143086-32-2 |
Source


|
| Record name | N-(1-Methyl-3-phenylpropyl)valeramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

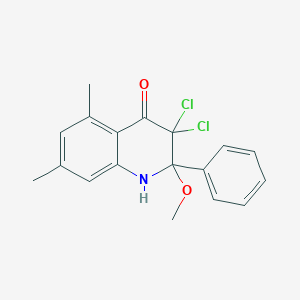
![6-[4-(Oxan-2-yloxy)phenyl]pteridine-2,4,7-triamine](/img/structure/B126471.png)
